molecular formula C13H27I B1606830 1-Iodotridecane CAS No. 35599-77-0

1-Iodotridecane

Cat. No. B1606830
CAS RN: 35599-77-0
M. Wt: 310.26 g/mol
InChI Key: XGAMQNYEIPCUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodotridecane, also known as Tridecyl iodide, is a chemical compound with the molecular formula C13H27I . It has an average mass of 310.258 Da and a mono-isotopic mass of 310.115723 Da .


Molecular Structure Analysis

The molecular structure of 1-Iodotridecane consists of a chain of 13 carbon atoms (tridecane) with an iodine atom attached to one end . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Iodotridecane has a molecular weight of 310.26 . The density is roughly estimated to be 1.1708 . It has a melting point of 12.3°C and an estimated boiling point of 295.12°C . The refractive index is 1.4812 .

Scientific Research Applications

Nanotechnology and Imaging

  • Quantum Dots for Live Cells and In Vivo Imaging : Quantum dots (Qdots), including those modified with iodine-containing compounds, have evolved from electronic materials science to biological applications. They have potential for studying intracellular processes, high-resolution cellular imaging, long-term in vivo observation of cell trafficking, tumor targeting, and diagnostics (Michalet et al., 2005).

  • Nanocarbons for Biomedical Applications : Nanocarbons, possibly incorporating iodine derivatives, are used in biosensing, bioimaging, and as drug/gene carriers for in vivo targeting. They have shown effectiveness in photothermal cancer therapy and as fluorescent labels for cell and tissue imaging (Panwar et al., 2019).

Photovoltaics and Energy

  • Iodine-Doped Photocatalysts for Solar Hydrogen Generation : Iodine-doped materials, like poly(3,4-ethylenedioxythiophene)-modified silicon nanowire arrays, have shown potential in photocatalytic efficiency for hydrogen production using solar energy (Yang et al., 2012).

Therapeutics and Drug Delivery

  • Biocarrier Development for Cancer Treatment : Iodine-containing compounds could play a role in the development of biocarriers that enhance the therapeutic effect of radiation in cancer treatment. This includes the use of monocytes/macrophages as carriersfor delivering therapeutic and imaging contrast agents to tumors (Choi et al., 2012).
  • Enhanced Tumor Retention of Radiohalogen Labels : Iodine labels, such as those used in antibody labeling, can be enhanced for better tumor targeting and retention, which is crucial for effective radioimmunotherapy in cancer treatment (Boswell et al., 2013).

Biochemical and Molecular Biology

  • Biochemistry of Iodothyronine Selenodeiodinases : Research on iodothyronine deiodinases, which might involve iodine-containing compounds like 1-Iodotridecane, focuses on their biochemical and physiological roles, particularly in thyroid physiology (Bianco et al., 2002).

  • Genetic Evidence for Lipolytic Patterns Modulated by Iodothyronamines : Studies have shown that iodothyronamines, structurally related to thyroid hormones, can influence gene expression related to lipid metabolism and body weight, which may have implications for obesity and dyslipidemia treatments (Mariotti et al., 2014).

Environmental and Health Policy

  • Iodine Deficiency Elimination in Peru : Research on iodine deficiency and its public health implications, potentially relevant to compounds like 1-Iodotridecane, has led to significant health policy designs, such as the National Program for the Control of Endemic Goiter and Cretinism in Peru (Pretell, 2017).

Safety And Hazards

When handling 1-Iodotridecane, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-iodotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAMQNYEIPCUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337940
Record name Tridecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodotridecane

CAS RN

35599-77-0
Record name 1-Iodotridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35599-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tridecanol (1.08 g, 5.31 mmol) in dichloromethane (20 mL), triphenyl phosphine (1.53 g, 5.84 mmol) and imidazole (0.39 g, 5.84 mmol) were added and cooled to 0° C. I2 (1.48 g, 5.84 mmol) was added and the reaction mixture was stirred at room temperature for 3 h. After completion of starting materials, the reaction mixture was evaporated and diluted with hexane and passed through a Celite™ pad. The combined organic extracts were evaporated under reduced pressure to obtain the crude product which was purified by column chromatography (100-200 mesh silica gel, eluent hexane) to furnish iodotridecane (1.43 g, 84%) as a low melting solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodotridecane
Reactant of Route 2
1-Iodotridecane
Reactant of Route 3
1-Iodotridecane
Reactant of Route 4
1-Iodotridecane
Reactant of Route 5
1-Iodotridecane
Reactant of Route 6
1-Iodotridecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.